molecular formula C20H14ClFN4O2S2 B2662954 3-(2-chlorophenyl)-N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-4-carboxamide CAS No. 868974-97-4

3-(2-chlorophenyl)-N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-4-carboxamide

Cat. No.: B2662954
CAS No.: 868974-97-4
M. Wt: 460.93
InChI Key: WXYMVLOYRCPYRR-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-4-carboxamide is a complex organic compound that features a variety of functional groups, including chlorophenyl, fluorobenzylthio, thiadiazolyl, and isoxazole carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of the isoxazole ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thiadiazole moiety: This can be achieved through the reaction of thiosemicarbazide with appropriate electrophiles.

    Attachment of the chlorophenyl and fluorobenzyl groups: These steps typically involve nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which offer better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or reduced aromatic rings.

Scientific Research Applications

3-(2-chlorophenyl)-N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to its complex structure and functional groups.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Materials Science: Its unique properties may make it suitable for use in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes or receptors, potentially inhibiting or activating them. This interaction can lead to a cascade of biochemical events that result in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-chlorophenyl)-N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-4-carboxamide: shares similarities with other compounds containing isoxazole, thiadiazole, and benzyl groups.

    Other similar compounds: include derivatives of isoxazole and thiadiazole, which may have different substituents on the aromatic rings or different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(2-chlorophenyl)-N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClFN4O2S2/c1-11-16(17(26-28-11)13-7-3-4-8-14(13)21)18(27)23-19-24-25-20(30-19)29-10-12-6-2-5-9-15(12)22/h2-9H,10H2,1H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXYMVLOYRCPYRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NN=C(S3)SCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClFN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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